Product packaging for HO-PEG15-OH(Cat. No.:CAS No. 28821-35-4)

HO-PEG15-OH

Cat. No.: B1679190
CAS No.: 28821-35-4
M. Wt: 678.8 g/mol
InChI Key: OWTQQPNDSWCHOV-UHFFFAOYSA-N
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Description

Overview of Poly(ethylene glycol) (PEG) and its Role in Chemical and Biomedical Sciences

Poly(ethylene glycol) is a non-toxic, odorless, colorless, and non-volatile polymer that is largely inert fluoroprobe.com. It is highly soluble in water and most organic solvents, including benzene, chloroform, and carbon tetrachloride fluoroprobe.com. PEG's physical appearance varies with its molecular weight, ranging from opaque liquids for low molecular weights to semisolid and white crystalline solids for average and high molecular weights, respectively fluoroprobe.com. The polymer is known for its high stability, flexibility, and biocompatibility, making it a preferred material in numerous research applications nih.gov36.112.18ereztech.comnih.govmdpi.comfigshare.compurepeg.com. Furthermore, PEG does not typically trigger an immune response, contributing to its suitability for biological applications.

The production of polyethylene (B3416737) glycol was first reported in 1859 nih.govereztech.com. Since then, PEG has found extensive applications, evolving from industrial uses to critical roles in scientific disciplines nih.govfluoroprobe.comereztech.comnih.govmdpi.compurepeg.com. In the biomedical field, PEG is widely used in drug delivery systems, biomaterials, tissue engineering, and diagnostics 36.112.18mdpi.comfigshare.com. A key application is PEGylation, a process involving the attachment of PEG chains to drugs or proteins to improve their solubility, stability, and pharmacokinetic properties, leading to enhanced efficacy and reduced side effects mdpi.comfigshare.com. The first FDA-approved PEGylated protein therapy, ADAGEN, was introduced in 1991 for treating adenosine (B11128) deaminase deficiency. PEG-based hydrogels are also used as scaffolds for cell growth and tissue regeneration due to their biocompatibility and tunable properties nih.govmdpi.com. Beyond biomedicine, PEG serves as a solvent, lubricant, dispersant, and humectant in cosmetics, food processing, and various industrial processes fluoroprobe.comnih.gov.

Definition and Molecular Structure of HO-PEG15-OH

This compound is a specific, monodispersed polyethylene glycol compound. Its molecular structure is defined by the formula H-(OCH2CH2)n-OH, where 'n' denotes the number of repeating ethylene (B1197577) oxide units 36.112.18ereztech.comnih.gov. For this compound, 'n' is precisely 15, indicating 15 ethylene glycol units. The compound has a molecular formula of C30H62O16 and a molecular weight of 678.8. It is also known by synonyms such as PEG15 and 3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontane-1,44-diol. In its pure form, this compound typically appears as a white waxy solid.

Monodispersed PEG refers to PEG molecules that possess a uniform molecular weight and a narrow size distribution, allowing for precise control over their size and properties chem960.com. Unlike traditional PEG, monodispersed variants are pure compounds with an exact molecular configuration and a polydispersity index (PDI) of 1 chem960.com. This uniformity is crucial in research where precise control of molecular weight is paramount, such as in drug delivery systems and biomaterials chem960.com. The consistent size distribution of monodisperse polymers enhances the accuracy and reproducibility of characterization and analysis chem960.com. The ability to control molecular weight, chain length, and configuration is a key advantage of monodisperse PEGs for biopharmaceuticals. This defined nature is essential for understanding reaction dynamics, achieving greater efficiency in purification and analysis, and ensuring high batch-to-batch reproducibility, particularly in the pharmaceutical industry.

The primary distinction between monodispersed PEGs like this compound and polydisperse PEGs lies in their molecular weight distribution. Polydisperse PEGs are mixtures of polymer chains with varying lengths and molecular weights, described by a distribution range and a polydispersity index (PDI) greater than 1 chem960.com. In contrast, this compound, as a monodispersed compound, has a precise, fixed molecular weight and uniform chemical structure.

The implications of this difference are significant in research and development. The uncertain molecular weight distribution of polydisperse PEGs makes it difficult to quantify modified compounds accurately and to separate and purify them due to their similar structures. Research indicates that the polydispersity of regular PEGs can compromise the efficacy and safety of PEGylated drugs, highlighting the importance of monodispersity. The high purity of monodisperse PEGs ensures minimal impurities that could interfere with experimental outcomes or compromise desired product properties, which is critical in applications requiring consistency and reliability, such as medical applications where precise dosing and predictable performance are essential.

The following table summarizes the key differences:

FeatureMonodispersed PEG (e.g., this compound)Polydisperse PEG
Molecular Weight Precise, fixed valueDistribution range, average molecular weight
Molecular Configuration Exact, pure compoundMixture of chains with different lengths
Polydispersity Index (PDI) 1> 1 (typically 1.02 to 2.0 for synthetic polymers)
Purity High purity, minimal impuritiesComplex mixture of oligomers
Reproducibility High batch-to-batch reproducibilityLower consistency, difficult to quantify
Application Control Precise control of propertiesLess control, potential for compromised efficacy

Scope and Significance of this compound in Contemporary Research

The precise and uniform nature of this compound positions it as a highly valuable tool in contemporary academic research, particularly where molecular precision is critical. Its defined structure allows for a deeper understanding of molecular interactions and reaction dynamics, leading to more predictable and reliable experimental outcomes.

One notable application of this compound is its use as a PEG-based PROTAC (Proteolysis-Targeting Chimera) linker. PROTACs are a rapidly developing class of therapeutic molecules that induce the degradation of target proteins, and the linker plays a crucial role in their efficacy and specificity. The defined length and bifunctional nature of this compound (with hydroxyl groups at both ends) make it an ideal building block for such complex molecular architectures.

Beyond PROTACs, the significance of monodispersed PEGs like this compound extends to:

Drug Design and Development : Enhancing drug stability, solubility, and circulation time in defined PEGylated drug delivery systems chem960.com. They are particularly beneficial in the design of antibody-drug conjugates (ADCs) and small molecule drugs, where they can increase hydrophilicity, fine-tune pharmacokinetics, and potentially minimize complications related to transport across biological barriers nih.gov.

Bioconjugation Chemistry : Serving as a common building block for complex functional molecules, including dendrimers, thermoresponsive materials, hydrogels, self-assembling systems, and surface modifying agents. The ability to introduce specific functional groups at the ends of monodisperse PEG chains allows for versatile chemical modifications for various research applications, such as biotin (B1667282) and fluorescent labeling nih.govfigshare.com.

Analytical and Calibration Purposes : Used as a reference material for calibration in techniques like mass spectrometry due to its characteristic fragmentation pattern, allowing for accurate and reproducible tuning ereztech.comchem960.com. Studies also utilize specific PEGs, including PEG-15, for volatility measurements and calibration in advanced analytical instruments like FIGAERO-CIMS.

Material Science : Contributing to the development of new materials with controlled properties, such as in the creation of polymersomes and in the purification of biological materials via aqueous polymer two-phase systems 36.112.18ereztech.com.

The demand for high-purity, well-defined PEG oligomers like this compound is increasing as modern applications require greater precision and control. The advantages of using monodisperse PEGs, including uniform behavior, well-defined dimensions, and simple interpretation of analytical data, underscore their growing importance in advancing chemical and biomedical research.

Emerging Research Areas Utilizing this compound

This compound, or PEGs of similar defined chain lengths and terminal functionalities, are being actively explored across several cutting-edge research domains.

Drug Development and Delivery Systems : In pharmaceutical research, this compound is employed in the creation of effective drugs, particularly small molecular drugs, and in the formulation of various pharmaceutical products, including vaccines msesupplies.com. A key application is "PEGylation," the covalent attachment of PEG to therapeutic molecules or nanoparticles ekb.egthermofisher.comnih.govlaysanbio.com. This process is crucial for enhancing the solubility and stability of poorly water-soluble conjugates, preventing self-aggregation, and reducing the immunogenicity of peptides and proteins ekb.egnih.govlaysanbio.combiochempeg.com. This compound, with its two hydroxyl groups, can serve as a precursor for heterobifunctional PEG derivatives (e.g., HO-PEG-NH2) which are instrumental in bioconjugation, allowing the selective attachment of biomolecules such as proteins, peptides, antibodies, or nucleic acids to surfaces or to each other laysanbio.com. Furthermore, PEG can form shells around micelles and is used in the synthesis of block copolymers that self-assemble into micelles or nanoparticles for drug encapsulation and targeted delivery nih.govlaysanbio.com.

Materials Science and Biomedical Applications : The compound serves as a fundamental building block for the creation of PEG-based hydrogels and other polymeric materials laysanbio.com. These materials find applications in tissue engineering, where they can act as scaffolds for cell growth, and in drug encapsulation laysanbio.comnih.govnih.gov. The functional groups of this compound can be crosslinked to form a network, providing adaptable mechanical and degradation properties to hydrogels laysanbio.comnih.gov. For instance, poly(ethylene glycol) diacrylate (PEGDA) with average molecular weights around 700 Da, which is structurally related to this compound, is extensively used for photocrosslinked hydrogels in biomedical applications like sustained ocular drug delivery and various tissue engineering constructs nih.govnih.govrsc.orgrsc.orgnih.govresearchgate.net. Its application extends to surface modification of biosensors, medical implants, and diagnostic platforms to reduce non-specific binding and immobilize specific biomolecules, creating functionalized interfaces laysanbio.com.

Polymer Chemistry and Organic Synthesis : In synthetic chemistry, PEGs, including those with molecular weights around 600, are recognized as green solvents and phase-transfer catalysts tandfonline.com. They facilitate various organic reactions, such as substitution, oxidation, reduction, Michael addition, and one-pot multicomponent reactions, offering more efficient and environmentally benign synthetic routes tandfonline.com.

Analytical Chemistry : this compound and other PEGs with defined chain lengths are valuable as calibration compounds in advanced analytical techniques. For example, PEG 1500 is commonly used as an internal calibration compound in mass spectrometry experiments due to its characteristic fragmentation pattern atamanchemicals.com. Furthermore, PEG polymers ranging from PEG-5 to PEG-15 (H-(O-CH2-CH2)n-OH) are utilized as calibrant aerosol particles in volatility measurements by techniques like FIGAERO-CIMS, extending the calibrated range for accurate assessment of saturation vapor pressures copernicus.org.

Contribution of this compound to Advanced Scientific Methodologies

The unique attributes of this compound significantly contribute to the advancement of scientific methodologies across several disciplines.

Enhanced Biocompatibility and Bioavailability : The hydrophilic nature, non-toxicity, and low immunogenicity of PEG, including this compound, make it an ideal component for modifying biomolecules and surfaces msesupplies.comekb.egthermofisher.comnih.gov. By forming a "stealth" effect, PEG layers prevent non-specific adsorption of proteins and other biomolecules, which is critical for reducing biofouling and improving the sensitivity of assays laysanbio.com. This property is fundamental in developing more effective and safer drug delivery systems and biomedical devices ekb.egnih.govlaysanbio.com.

Controlled Material Properties for Tailored Applications : The ability to synthesize this compound with a precise number of repeating units allows researchers to fine-tune the physical and mechanical properties of materials. For instance, in hydrogel development, varying the PEG molecular weight (e.g., 600-700 Da range) influences water permeability, swelling capacity, and mechanical strength nih.govnih.govnih.govresearchgate.netmdpi.com. This control is crucial for designing materials with specific characteristics required for diverse applications, from tissue scaffolds to filtration membranes nih.govmdpi.com.

Facilitation of Green Chemistry and Efficient Synthesis : The role of PEGs, including those with a molecular weight of 600, as green solvents and phase-transfer catalysts represents a significant contribution to sustainable chemistry tandfonline.com. Their reusability and ability to promote reactions under milder conditions reduce the environmental impact of chemical synthesis, aligning with principles of green chemistry tandfonline.com.

Precision in Analytical and Characterization Techniques : The availability of monodisperse PEGs like this compound, with a precise molecular weight, enhances the accuracy and reliability of analytical measurements msesupplies.comcopernicus.org. Their use as calibration standards in techniques such as mass spectrometry and volatility measurements allows for more precise characterization of complex samples, which is vital for robust scientific investigation and data interpretation copernicus.orgatamanchemicals.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H62O16 B1679190 HO-PEG15-OH CAS No. 28821-35-4

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62O16/c31-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-25-27-45-29-30-46-28-26-44-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-32/h31-32H,1-30H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTQQPNDSWCHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183015
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol
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Molecular Weight

678.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28821-35-4
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol
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Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol
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Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol
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Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontane-1,44-diol
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Synthetic Methodologies and Chemical Derivatization

Synthetic Routes for HO-PEG15-OH

The synthesis of monodisperse PEG oligomers like this compound requires stringent control over polymerization to ensure a uniform chain length, a characteristic that distinguishes them from more common polydisperse PEG mixtures msesupplies.com.

Living polymerization techniques are paramount for the synthesis of monodisperse polymers because they proceed in the absence of chain transfer and termination reactions nih.govresearchgate.net. Anionic polymerization is a frequently employed method for preparing well-defined PEG structures researchgate.netnih.govethernet.edu.et. This process typically involves the ring-opening polymerization of ethylene (B1197577) oxide initiated by a strong base. For the synthesis of a diol like this compound, a bifunctional initiator is used, allowing the polymer chain to grow from both ends simultaneously. The molecular weight is precisely controlled by the molar ratio of the monomer to the initiator semanticscholar.org.

Key aspects of these techniques include:

Stoichiometric Control: The precise molecular weight of the resulting PEG is determined by the ratio of ethylene oxide monomer to the initiator concentration semanticscholar.org.

Reaction Conditions: The polymerization is highly sensitive to impurities and requires an inert atmosphere and anhydrous conditions to prevent premature termination of the growing polymer chains.

Stepwise Addition: An alternative to direct polymerization is a stepwise chain-growth approach, where protected ethylene glycol units are sequentially added to a growing chain, offering meticulous control over the final length msesupplies.com.

These methods, while effective, can be labor-intensive and require rigorous purification at each step to isolate the desired monodisperse oligomer.

To enhance the efficiency and precision of monodisperse PEG synthesis, automated approaches have been developed. These methods often adapt the principles of solid-phase synthesis, similar to those used for peptides and oligonucleotides. An automated peptide synthesizer can be modified to perform the stepwise synthesis of PEG oligomers nsf.gov.

In a typical automated synthesis of a PEG derivative:

A starting PEG unit is anchored to a solid support (e.g., Wang resin).

A protected PEG monomer, such as a PEG5 derivative with a tosyl leaving group and a base-labile protecting group, is used as the building block.

The synthesis proceeds through iterative cycles of deprotection and coupling, adding a specific number of PEG units in each cycle.

Upon completion of the desired chain length, the final product is cleaved from the resin.

This automated process allowed for the successful synthesis of monodisperse PEG10 and PEG15 derivatives with high purity, as confirmed by mass spectrometry, which showed a near-complete absence of shorter PEG contaminants nsf.gov. This approach offers significant advantages in terms of reproducibility, scalability, and purity of the final product.

The purification and characterization of this compound are critical to confirm its monodispersity and structural integrity. A combination of chromatographic and spectroscopic techniques is employed.

Purification Methods:

TechniquePrincipleApplication for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (reversed-phase) or size (size-exclusion).Effective for separating oligomers of different lengths and removing impurities.
Flash Chromatography A rapid form of column chromatography.Can be used for purification, for instance, after derivatization reactions.
Solid-Phase Extraction Used to remove reagents and byproducts after cleavage from a solid support in automated synthesis.Simplifies purification by retaining the desired product while impurities are washed away.

Characterization Techniques:

TechniqueInformation ObtainedRelevance for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the confirmation of the repeating ethylene glycol units and the terminal hydroxyl groups.1H and 13C NMR are used to verify the chemical structure and purity.
Mass Spectrometry (MS) Determines the precise molecular weight, confirming the exact chain length and monodispersity.Electrospray ionization (ESI-MS) is commonly used and would show a single dominant peak corresponding to the mass of this compound nsf.govnih.gov.
Gel Permeation Chromatography (GPC) Measures the molecular weight distribution (polydispersity index, PDI).For a monodisperse sample like this compound, the PDI would be very close to 1.0.

Functionalization Strategies for this compound

The terminal hydroxyl groups of this compound are the primary sites for chemical modification, enabling its conjugation to a wide array of molecules for various research applications purepeg.com.

The hydroxyl (-OH) groups at both ends of the this compound chain are nucleophilic and can undergo a variety of chemical transformations to introduce different functional groups. The reactivity of these groups is central to the process of "PEGylation," where the PEG chain is covalently attached to another molecule.

Common reactions involving the terminal hydroxyl groups include:

Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, NHS esters) to form ester linkages. This is often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Etherification: Williamson ether synthesis, reacting the alkoxide form of the PEG-OH with an alkyl halide, is a common method to form stable ether bonds.

Activation: The hydroxyl groups can be converted into better leaving groups (e.g., tosylates, mesylates) to facilitate nucleophilic substitution reactions for the introduction of amines, azides, or thiols.

Oxidation: Oxidation of the terminal hydroxyls can yield aldehydes or carboxylic acids, which can then be used in other conjugation chemistries like reductive amination or amide bond formation.

The choice of reaction depends on the desired linkage and the stability requirements of the final conjugate nih.gov.

By modifying the terminal hydroxyl groups, a diverse library of this compound derivatives can be created for specific applications in biotechnology and medicine biosynth.com. These derivatives are crucial for bioconjugation, drug delivery, and the development of diagnostic tools msesupplies.compurepeg.com.

Table of this compound Derivatives and Their Applications:

Derivative ClassFunctional Group(s)Synthetic Strategy from this compoundPotential Research Application
Homobifunctional e.g., NHS ester, MaleimideActivation of both terminal -OH groups to the desired functionality.Crosslinking proteins or other biomolecules.
Heterobifunctional e.g., -OH and -COOH, -NH2 and -N3Selective protection of one -OH group, modification of the other, deprotection, and subsequent modification of the first.Linking two different molecules, such as a drug and a targeting ligand.
Click Chemistry Derivatives Azide (-N3), AlkyneConversion of terminal -OH to a leaving group, followed by substitution with an azide or alkyne-containing nucleophile.Site-specific and efficient conjugation to molecules containing the complementary click chemistry handle nih.gov.
Biotinylated Derivatives Biotin (B1667282)Activation of one terminal -OH and reaction with an amine-functionalized biotin derivative.Use in avidin-biotin based detection and purification systems.

The development of these derivatives allows researchers to leverage the beneficial properties of the PEG spacer—such as increased solubility and reduced immunogenicity—while enabling precise attachment to biological targets.

Chemical Modifications for Enhanced Molecular Interactions

PEGylation Reagents

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small drugs. cd-bioparticles.com This modification often improves the pharmacokinetic and pharmacological properties of the parent molecule. frontiersin.org The terminal hydroxyl groups of this compound are not sufficiently reactive for direct conjugation and must first be activated or converted into other functional groups using various PEGylation reagents. creativepegworks.cominterchim.fr

The selection of a PEGylation reagent depends on the target functional group on the molecule to be modified. biochempeg.com For instance, the hydroxyl groups of this compound can be modified to create reagents that target amines, thiols, or carboxyl groups. creativepegworks.com

Common strategies for activating the terminal hydroxyl groups include:

Activation to target amines: The hydroxyl groups can be converted into N-hydroxysuccinimidyl (NHS) esters, which are highly reactive towards primary amino groups (e.g., on lysine residues) and form stable amide bonds. biochempeg.comcreativepegworks.com Other amine-reactive groups include aldehydes, which form an imine that can be reduced to a stable secondary amine, and isothiocyanates, which form thiourea linkages. biochempeg.combiopharminternational.com

Activation to target thiols (sulfhydryls): For targeting cysteine residues, the hydroxyl termini can be derivatized into maleimides, vinyl sulfones, or iodoacetamides. biopharminternational.com These groups react specifically with thiol groups under mild conditions to form stable thioether bonds. biopharminternational.com

Activation to target hydroxyls: Reagents such as isocyanates and epoxides can be used to react with other hydroxyl groups, although this is less common in protein modification. interchim.fr Silane-PEGs are particularly useful for modifying surfaces that possess hydroxyl groups, such as glass or silica. creativepegworks.combiochempeg.com

The following table summarizes key PEGylation reagents and their corresponding target functional groups.

PEG Functional GroupTarget Biomolecule GroupResulting Linkage
N-Hydroxysuccinimide (NHS) EsterAmine (-NH₂)Amide
Aldehyde (-CHO)Amine (-NH₂)Secondary Amine (after reduction)
MaleimideThiol/Sulfhydryl (-SH)Thioether
Vinyl SulfoneThiol/Sulfhydryl (-SH)Thioether
Alkyne / AzideAzide / AlkyneTriazole (via Click Chemistry)
Carboxylic Acid (-COOH)Amine (-NH₂)Amide (with activators like EDC)
Homobifunctional and Heterobifunctional Modifications

PEG derivatives are classified based on the functional groups at their termini. biochempeg.com this compound is a prime example of a homobifunctional PEG, having the same functional group (hydroxyl) at both ends, represented by the general structure X-PEG-X. jenkemusa.comjenkemusa.com These molecules are frequently used as cross-linkers to connect two identical molecules or for surface modification applications. jenkemusa.comcd-bioparticles.net By modifying both hydroxyl groups of this compound, a variety of other homobifunctional reagents can be synthesized, such as Amine-PEG-Amine, NHS-PEG-NHS, or Maleimide-PEG-Maleimide. jenkemusa.comnanosoftpolymers.com

Heterobifunctional PEGs, with the general structure X-PEG-Y, possess two different reactive groups at their ends. jenkemusa.comjenkemusa.com This allows for the sequential conjugation of two different molecules, making them invaluable as spacers or linkers, particularly in the development of complex bioconjugates like antibody-drug conjugates (ADCs). jenkemusa.combiochempeg.com A versatile synthetic route to create heterobifunctional PEGs involves the asymmetric modification of a symmetrical precursor like this compound. mdpi.com This can be achieved by first protecting one hydroxyl group, modifying the other, and then deprotecting and modifying the first group with a different reagent. mdpi.com A more direct approach is selective monotosylation of the symmetrical diol, followed by conversion of the tosyl group into the desired functionality. mdpi.com

PEG TypeGeneral StructureDescriptionCommon Applications
Homobifunctional X-PEG-XContains two identical functional groups at each end.Cross-linking proteins and peptides, surface modification. jenkemusa.com
Heterobifunctional X-PEG-YContains two different functional groups at each end.Linking two different molecules, development of ADCs, bioconjugation. jenkemusa.com
Cleavable and Clickable Linkers

Further sophistication can be built into PEG linkers by incorporating cleavable or clickable functionalities.

Cleavable Linkers are designed to be stable in circulation but break under specific physiological conditions, enabling the controlled release of a conjugated molecule, such as a drug, at a target site. purepeg.comaxispharm.com This strategy is widely used in ADCs to release the cytotoxic payload inside cancer cells, thereby minimizing systemic toxicity. purepeg.compurepeg.com Cleavable moieties can be incorporated into the PEG backbone during the derivatization of this compound. Common cleavable bonds include:

Disulfide bonds (-S-S-): Cleaved in the reducing environment inside cells. purepeg.com

Hydrazone bonds: Hydrolyzed in the acidic environment of endosomes or tumors. purepeg.compurepeg.com

Ester bonds: Cleaved by esterase enzymes. purepeg.com

Clickable Linkers utilize click chemistry, a set of reactions that are rapid, specific, and high-yielding. axispharm.com The most common click reaction is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. biochempeg.com By functionalizing the termini of this compound with azide and/or alkyne groups, "clickable" PEG linkers are created. jenkemusa.com These linkers are extremely efficient for bioconjugation, allowing for the easy and stable attachment of PEG to proteins, nanoparticles, or surfaces that have been modified with the complementary functional group. axispharm.combroadpharm.com

Advanced Chemical Modifications and Their Impact on Research Outcomes

Advanced chemical modifications of PEG, starting from precursors like this compound, allow for the development of highly specialized biomaterials and therapeutics with tailored properties.

Site-Specific PEGylation Techniques

A significant challenge in protein PEGylation is the lack of control over the attachment site, which can lead to heterogeneous mixtures and loss of biological activity. nih.govacs.org Site-specific PEGylation aims to attach a single PEG chain at a predetermined location on a protein. nih.gov This is often achieved by using PEG reagents that target specific, and often rare, amino acids. frontiersin.org

Cysteine PEGylation: Cysteine is a common target due to the unique reactivity of its thiol group and its low natural abundance in many proteins. frontiersin.org A free cysteine can be introduced at a specific site in a protein via genetic engineering. nih.gov PEG-maleimide or PEG-vinylsulfone, synthesized from this compound, can then be used to specifically attach the PEG chain to this engineered cysteine residue. biopharminternational.comnih.gov

N-Terminal PEGylation: The N-terminal amino group of a protein has a lower pKa than the amino groups of lysine residues, allowing for selective modification under controlled pH conditions. interchim.fr PEG-aldehyde reagents can be used for site-specific N-terminal PEGylation through reductive amination. interchim.frbiochempeg.com

Achieving a chemically well-defined and homogeneous product through site-specific PEGylation can preserve the biological activity of the therapeutic protein while still conferring the benefits of increased half-life and reduced immunogenicity. frontiersin.orgnih.gov

Chemical Modifications for Enhanced Molecular Interactions

The inert nature of the PEG backbone, which helps reduce non-specific protein adsorption, can be a limitation when specific biological interactions are desired. nih.gov Advanced chemical modifications can transform PEG from a passive spacer into an active component of a biomaterial. A key application is in the field of tissue engineering, where PEG hydrogels are functionalized to mimic the natural extracellular matrix (ECM). nih.gov

Starting with this compound, one can synthesize PEG diacrylate (PEGDA) by reacting the terminal hydroxyl groups with acryloyl chloride. acs.orgresearchgate.net This PEGDA macromer can then be photopolymerized to form a hydrogel. acs.org To enhance molecular interactions and guide cell behavior, bioactive molecules can be covalently incorporated into the hydrogel network. nih.gov A widely used strategy is the incorporation of cell-adhesive peptides, such as the RGD sequence derived from fibronectin. nih.gov By co-polymerizing PEGDA with an acrylate-modified RGD peptide, the resulting hydrogel can specifically bind to cell surface integrins, promoting cell adhesion, spreading, and proliferation—functions that an unmodified PEG hydrogel cannot support. nih.gov

Applications of Ho Peg15 Oh in Biomedical Research

The compound HO-PEG15-OH, a polyethylene (B3416737) glycol (PEG) derivative with terminal hydroxyl groups, serves as a critical building block in various biomedical applications due to its unique physicochemical properties. Its utility spans from enhancing drug stability and delivery to enabling novel therapeutic modalities like targeted protein degradation.

Role of this compound in Drug Conjugation and Formulation Stability

This compound functions as a hydrophilic linker in drug conjugation, a process that involves attaching it to therapeutic molecules to improve their pharmacological properties. The terminal hydroxyl (-OH) groups provide reactive sites for covalent attachment to drugs, antibodies, or other targeting moieties. The presence of the long, flexible 15-unit PEG chain imparts several key advantages to the resulting conjugate.

FeatureRole of this compound LinkerImpact on Formulation
Solubility Increases the hydrophilicity of the conjugateEnhances solubility in aqueous media, improving bioavailability.
Stability Prevents aggregation of hydrophobic drug moleculesReduces the risk of particle formation, leading to a more stable drug product. researchgate.netnih.gov
Conjugation Provides bifunctional anchor points (-OH groups)Enables covalent linkage between two different molecules (e.g., drug and antibody). tocris.com

Design and Synthesis of PROTAC Linkers Utilizing this compound

This compound is extensively used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). xcessbio.commedchemexpress.com PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells. sciltp.com They consist of three components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. jenkemusa.comwindows.net

The linker is a critical component that dictates many of the PROTAC's properties. nih.gov Alkyl and PEG chains are the most common motifs used for linkers. this compound is an example of a PEG-based linker, valued for its synthetic accessibility, flexibility, and its ability to modulate crucial physicochemical properties like solubility and cell permeability.

The design process for a PROTAC using an this compound linker involves several considerations:

Length : The linker must be long enough to span the distance between the POI and the E3 ligase, allowing for the formation of a stable and productive ternary complex. The length of the PEG chain directly contributes to the degradation efficiency. jenkemusa.combiochempeg.com

Flexibility : The inherent flexibility of the PEG chain allows the two ends of the PROTAC to adopt an optimal orientation for binding, which is crucial for the stability of the ternary complex. nih.gov

Attachment Points : The choice of where to attach the linker to the two ligands is critical to avoid disrupting their binding affinities for their respective protein targets. tocris.com

Synthesis typically involves a modular approach where the this compound linker is coupled to the POI ligand and the E3 ligase ligand, often through established methods like amide coupling or click chemistry. tocris.com The commercial availability of bifunctional PEG motifs enables the rapid assembly of PROTAC libraries to screen for the optimal structure. nih.gov

Mechanism of Action of PROTACs Incorporating this compound

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). broadpharm.comarxiv.org The mechanism is catalytic and event-driven rather than based on occupancy. nih.govscispace.com

The process begins when the PROTAC molecule, featuring an this compound linker, simultaneously binds to its target POI and an E3 ubiquitin ligase inside the cell. youtube.com This dual binding brings the POI and the E3 ligase into close proximity, inducing the formation of a ternary complex. scispace.com The formation and stability of this complex are heavily influenced by the linker's properties. nih.gov The flexible PEG linker helps stabilize the orientation of the proteins for cooperative binding. nih.gov

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the POI. scispace.comyoutube.com This process is repeated to form a polyubiquitin chain on the target protein. This polyubiquitin tag acts as a signal for degradation. scispace.com

The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machine that breaks down unwanted proteins. youtube.com After the POI is degraded, the PROTAC molecule is released and can go on to bind another target protein, acting catalytically to induce the degradation of multiple POI molecules. nih.gov

Impact on Targeted Protein Degradation Studies

The use of linkers like this compound has a profound impact on targeted protein degradation studies, as the linker itself is a key determinant of a PROTAC's success. nih.gov The length and composition of the linker critically influence the bioactivity and physicochemical properties of the PROTAC. nih.gov

Research has shown that linker optimization is essential for achieving potent and selective protein degradation. nih.gov For instance, studies on B-cell receptor (BCR)-tyrosine-protein kinase (ABL) PROTACs demonstrated that replacing an amide in the linker with an ether, a characteristic of PEG linkers, resulted in higher cell permeability. nih.gov Similarly, the degradation selectivity of PROTACs targeting cellular retinoic acid-binding proteins (CRABP)-I/II could be shifted by altering the length of the PEG linker. nih.gov

The hydrophilic nature of PEG linkers enhances the water solubility of the entire PROTAC molecule, which can improve cell permeability and oral absorption, key factors in developing effective therapeutics. jenkemusa.combiochempeg.com Therefore, the systematic variation of PEG linker length, as can be done with molecules like this compound, is a fundamental strategy in the rational design and optimization of potent and selective protein degraders. nih.gov

Linker PropertyImpact on Protein DegradationResearch Finding Example
Length Determines degradation efficiency and selectivity. nih.govnih.govLonger PEG linkers can shift degradation selectivity between protein isoforms like CRABP-I and CRABP-II. nih.gov
Composition Affects cell permeability and metabolic stability. nih.govEther-containing linkers (like PEG) can improve cell permeability compared to amide-based linkers. nih.gov
Flexibility Influences the stability of the ternary complex. nih.govFlexible PEG linkers contribute to protein-ligand interactions that stabilize the complex. nih.gov
Hydrophilicity Improves solubility and pharmacokinetic properties. precisepeg.comPEG linkers increase the water solubility of PROTACs, which can improve oral absorption. jenkemusa.combiochempeg.com

Application in Nanomedicine and Nanocarrier Functionalization

In the field of nanomedicine, this compound is used for the surface functionalization of nanocarriers. mdpi.com Nanocarriers, such as liposomes, polymeric nanoparticles, and inorganic nanoparticles, are systems designed for drug delivery. However, unmodified nanoparticles are often recognized as foreign by the body's immune system and are rapidly cleared from circulation, primarily by the liver and spleen. nih.gov

Surface functionalization with PEG chains, a process known as PEGylation, is a widely used strategy to overcome this limitation. mdpi.com this compound can be grafted onto the surface of these nanoparticles. The long, hydrophilic PEG chains form a protective layer or "corona" around the nanocarrier. nih.gov This layer sterically hinders the adsorption of plasma proteins (opsonins) that mark the nanoparticles for clearance by the mononuclear phagocyte system (MPS). nih.govnih.gov

PEGylated Liposomes and Nanoparticles for Enhanced Circulation

The primary benefit of using this compound to create PEGylated nanocarriers is the significant extension of their circulation time in the bloodstream. nih.govnih.gov By shielding the nanoparticle surface, the PEG layer prevents opsonization and subsequent uptake by phagocytic cells. nih.govnih.gov This "stealth" property allows the nanocarriers to remain in circulation for longer periods, with studies showing an increase in half-life from less than 30 minutes for unmodified liposomes to several hours for PEGylated versions. nih.gov

This prolonged circulation has critical therapeutic implications. It increases the probability that the nanocarrier will reach its intended target, such as a tumor. biochempeg.com Many solid tumors have leaky blood vessels and poor lymphatic drainage, a phenomenon known as the Enhanced Permeation and Retention (EPR) effect. biochempeg.com Long-circulating PEGylated nanoparticles can preferentially accumulate in tumor tissue through this passive targeting mechanism, thereby increasing the local concentration of the encapsulated drug and enhancing its therapeutic efficacy while minimizing systemic side effects. biochempeg.com The first FDA-approved PEGylated nanoparticle product, Doxil®, utilized this principle to improve the bioavailability of doxorubicin by nearly 90-fold one week after injection compared to the free drug. nih.govcreativepegworks.com

siRNA Functionalization with this compound Derivatives

The therapeutic potential of small interfering RNA (siRNA) is often limited by its poor bioavailability and rapid degradation in vivo. Covalent attachment, or PEGylation, is a widely used strategy to overcome these hurdles. The use of short, structurally defined PEG chains, such as those derived from this compound, offers distinct advantages over traditional polydisperse PEG mixtures, including improved purity and characterization of the final conjugate nih.gov.

Derivatives of this compound can be conjugated to siRNA to enhance its pharmacokinetic properties. One common approach involves activating the terminal hydroxyl groups of the PEG molecule to create a reactive site for coupling with a functionalized siRNA strand. For instance, a PEG chain with twelve ethylene (B1197577) glycol units has been successfully conjugated to the 3'-terminal hydroxyl group of both sense and antisense siRNA strands via an aminoalkyl linker nih.gov. This method involves reacting an N-hydroxysuccinimide (NHS) active ester of the PEG derivative with the amino group on the siRNA, resulting in a stable amide bond nih.gov.

The primary goals of such functionalization are to increase the molecular size of the siRNA, thereby reducing renal filtration, and to shield it from nuclease degradation nih.govbiochempeg.com. While PEGylation can sometimes reduce gene-silencing activity if attached in a non-cleavable manner, the use of short, defined PEG linkers helps to minimize this effect while still providing significant benefits in stability and bioavailability nih.govbiochempeg.com. Furthermore, modifications incorporating glycol nucleic acid (GNA), an acyclic analog, into siRNAs have been shown to improve their safety profile by mitigating off-target effects, while maintaining in vivo potency nih.gov. This highlights the utility of glycol-based modifications in optimizing RNAi therapeutics nih.gov.

Bioconjugation and Protein Modification

PEGylation is a cornerstone technique for improving the therapeutic properties of proteins. The covalent attachment of PEG chains can enhance solubility, extend circulating half-life, and reduce immunogenicity springernature.comnih.govucl.ac.be. This compound, as a discrete oligoethylene glycol, provides a building block for creating well-defined PEGylated proteins.

Strategies for Covalent Attachment to Biomolecules

The terminal hydroxyl groups of this compound are not sufficiently reactive for direct conjugation to biomolecules under physiological conditions. Therefore, they must first be "activated" by converting them into more reactive functional groups google.comresearchgate.net. This activation is a critical first step in the bioconjugation process. Once activated, the PEG derivative can react with specific functional groups on a protein, most commonly the ε-amino groups of lysine residues or the N-terminal α-amino group ucl.ac.beacs.org.

Several chemical strategies have been developed for this purpose. The choice of activation chemistry determines the type of linkage formed and the reaction's specificity.

Activation StrategyReactive PEG IntermediateTarget Protein GroupResulting Linkage
Tresylation PEG-TresylateAmine (-NH₂)Secondary Amine
Carbonate Chemistry PEG-p-Nitrophenyl CarbonateAmine (-NH₂)Urethane (Carbamate)
Carbodiimide Chemistry PEG-Carboxylic Acid + NHS/EDCAmine (-NH₂)Amide
Isocyanate Chemistry PEG-IsocyanateAmine (-NH₂), Hydroxyl (-OH)Urea, Urethane
Aldehyde Chemistry PEG-AldehydeAmine (-NH₂) + Reducing AgentSecondary Amine

This table summarizes common strategies for activating the terminal hydroxyl groups of a PEG molecule like this compound for subsequent covalent attachment to proteins.

For example, converting the hydroxyl group to a tresylate creates an intermediate that readily reacts with amine groups to form a stable secondary amine linkage creativepegworks.com. Another common method is to first functionalize the PEG-diol with a carboxylic acid, which can then be activated with N-hydroxysuccinimide (NHS) using a carbodiimide coupling agent like EDC. This PEG-NHS ester is highly reactive toward primary amines, forming a stable amide bond nih.gov. Reductive amination, using a PEG-aldehyde derivative, offers a more specific strategy for targeting the N-terminal amine group of a protein under controlled pH conditions nih.gov.

Impact on Protein Stability and Immunogenicity

The effect of PEGylation on the conformational stability of a protein is complex and can result in stabilization, destabilization, or have no significant effect nih.govnih.gov. The outcome depends on the specific protein, the site of PEG attachment, and the length of the PEG chain nih.gov. Research has shown that even short PEG chains can increase a protein's conformational stability by accelerating folding and slowing unfolding rates nih.gov. This stabilization is often associated with enhanced resistance to proteolytic degradation nih.gov. The underlying mechanism is believed to involve changes to the protein's surface solvation nih.gov.

A primary driver for protein PEGylation is the reduction of immunogenicity springernature.comcreativepegworks.com. The attached PEG chains create a hydrophilic shield around the protein, which can mask antigenic epitopes from recognition by the immune system ucl.ac.becreativepegworks.com. This steric hindrance prevents or reduces the binding of antibodies and the uptake by antigen-presenting cells, thereby lowering the potential for an immune response nih.govcreativepegworks.com. This effect is crucial for therapeutic proteins, especially those that are non-human or are administered chronically.

Investigation of PEG-Protein Interactions at a Molecular Level

Understanding the fundamental interactions between PEG and proteins is crucial for rationally designing effective PEGylated therapeutics. These interactions are not merely based on steric exclusion but involve a complex interplay of chemical forces. Techniques such as fluorescence spectroscopy, atomic force microscopy (AFM), and nuclear magnetic resonance (NMR) have been employed to study these interactions in aqueous solutions rsc.org.

Studies using model compounds have dissected the specific interactions between PEG's constituent parts (end groups and interior ether groups) and the functional groups found on protein surfaces nih.govacs.orgnih.gov. The results indicate that PEG-protein interactions are a balance of favorable and unfavorable contributions relative to their interactions with water.

Protein Functional GroupInteraction with PEG Interior Groups (-CH₂OCH₂-)Interaction Type
Aromatic Carbon FavorableHydrophobic/van der Waals
Aliphatic Carbon FavorableHydrophobic/van der Waals
Cationic Nitrogen (e.g., Lys, Arg) FavorableIon-Dipole
Amide Nitrogen FavorableHydrogen Bonding
Amide Oxygen UnfavorableRepulsive
Carboxylate Oxygen (e.g., Asp, Glu) UnfavorableRepulsive

This table details the nature of interactions between the repeating ether units of PEG and common chemical groups on protein surfaces, as determined by thermodynamic studies. nih.govacs.orgnih.gov

These studies reveal that the interior ether groups of PEG interact favorably with aromatic, aliphatic, and cationic groups on proteins, while interactions with oxygen-containing groups like carboxylates are unfavorable nih.govacs.org. These strongly unfavorable interactions contribute to PEG's effectiveness as a protein precipitant acs.orgnih.gov. The molecular weight of the PEG chain also plays a role; PEGs with an optimal molecular weight are more capable of inducing conformational changes in proteins compared to chains that are either too long or too short rsc.org. This is attributed to a shift in the PEG's character from hydrophilic to more amphiphilic as its chain length increases rsc.org.

Diagnostic Tools and Imaging Agents

The application of this compound and its derivatives extends beyond therapeutics into the realm of diagnostics, particularly in the development of advanced biosensors and imaging agents.

Integration of this compound in Biosensor Development

In biosensor design, immobilizing a biological recognition element (e.g., an antibody, enzyme, or nucleic acid) onto a transducer surface is a critical step. Short, discrete PEG chains derived from this compound are ideal for use as linkers in this context. They serve to tether the biomolecule to the sensor surface while providing a hydrophilic and protein-resistant spacer layer biochempeg.comcreativepegworks.com.

The terminal hydroxyl groups of this compound can be functionalized to covalently attach to a sensor surface (e.g., gold, silica, or polymer) through various surface chemistries. The other end of the PEG chain is then activated to bind the specific bioreceptor molecule. This PEG linker layer serves several important functions:

Reduces Non-Specific Binding: The hydrophilic nature of the PEG chain creates a hydration layer that repels the non-specific adsorption of proteins and other molecules from the sample matrix, which reduces background noise and improves the sensor's signal-to-noise ratio creativepegworks.com.

Enhances Bioreceptor Activity: By extending the bioreceptor away from the sensor surface, the PEG linker minimizes steric hindrance and improves the accessibility of the active site for binding with the target analyte creativepegworks.com.

Improves Stability: Covalent attachment via a stable linker enhances the operational and storage stability of the biosensor.

The defined length of a molecule like this compound allows for precise control over the density and orientation of the immobilized bioreceptors, leading to more reproducible and reliable sensor performance biochempeg.com.

Functionalization of Imaging Nanoparticles for Biomedical Visualization

The utility of nanoparticles as contrast agents in biomedical imaging is significantly dependent on their behavior within a biological system. Upon introduction into the bloodstream, unmodified nanoparticles are often rapidly identified as foreign by the immune system and cleared from circulation, which limits their ability to reach the intended target tissue for visualization. To overcome this, nanoparticles are functionalized with biocompatible polymers to control their pharmacokinetic profile. Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer widely used for this purpose in a process known as PEGylation. nih.govcd-bioparticles.netsigmaaldrich.comrsc.org The covalent attachment of PEG chains, such as this compound, to the surface of imaging nanoparticles creates a "stealth" coating that alters their in vivo fate. nih.govnih.gov

This surface modification engineering is a critical strategy to enhance the performance of nanoparticle-based imaging agents by directly influencing their biodistribution. nih.gov The presence of a PEG layer on the nanoparticle surface reduces the adsorption of blood proteins, a process known as opsonization, which is the primary trigger for recognition and clearance by the mononuclear phagocyte system (MPS), predominantly located in the liver and spleen. nih.govrsc.orgnih.govmdpi.comnih.gov By minimizing opsonization, PEGylation extends the systemic circulation time of nanoparticles, thereby increasing the probability of their accumulation at the target site, such as a tumor, through mechanisms like the enhanced permeability and retention (EPR) effect. creativepegworks.com

Surface Engineering for Biodistribution Control

Surface engineering with this compound is a deliberate strategy to modulate the interaction of imaging nanoparticles with the biological environment, thereby controlling their biodistribution. rsc.orgmdpi.com The terminal hydroxyl (-OH) groups of the this compound molecule provide reactive sites for covalent attachment to the nanoparticle surface. cd-bioparticles.net Once conjugated, these PEG chains form a dense, hydrophilic, and sterically hindering layer. rsc.org

This protective layer serves several functions to control biodistribution:

Reduced Protein Adsorption: The primary mechanism for nanoparticle clearance is the formation of a "protein corona" from blood components, which marks the particle for phagocytosis. nih.govnih.gov The hydrophilic PEG layer creates a hydration shell that sterically repels proteins, minimizing corona formation and subsequent recognition by the MPS. nih.govnih.gov

Prolonged Circulation Time: By evading the MPS, PEGylated nanoparticles remain in the bloodstream for a longer duration. nih.govnih.govnih.gov This extended half-life is crucial for imaging applications as it allows more time for the nanoparticles to accumulate in the target tissue.

Altered Organ Accumulation: Effective PEGylation significantly reduces the passive accumulation of nanoparticles in the liver and spleen, which are the primary organs of the MPS. nih.govnih.gov Instead, the nanoparticles are more likely to be distributed to other tissues or cleared via renal pathways, depending on their final hydrodynamic size. creativepegworks.com

The effectiveness of this surface engineering approach is highly dependent on the properties of the PEG chain itself, including its molecular weight (or chain length) and its grafting density on the nanoparticle surface. rsc.orgnih.govnih.gov this compound is a relatively short-chain PEG. Research indicates that while PEGylation, in general, enhances circulation time, the length of the PEG chain plays a critical role. Studies comparing different PEG molecular weights have shown that longer chains can offer more effective shielding of the nanoparticle surface. nih.gov For instance, one study demonstrated that mixing short hydrophilic PEG chains (like PEG550, which is comparable in size to this compound) with longer chains on a nanoparticle surface can decrease blood residence time and increase clearance by MPS organs compared to nanoparticles coated solely with longer PEG chains. nih.gov Conversely, other research has shown that increasing PEG molecular weight from 5 kDa to 20 kDa leads to decreased liver uptake and increased circulation time. nih.gov Therefore, the choice of a specific PEG linker like this compound represents a precise engineering decision to achieve a desired balance between stealth properties and other functional requirements of the imaging agent.

The following table summarizes research findings on how PEG molecular weight, a key parameter of surface engineering, influences the biodistribution of nanoparticles.

PEG Molecular Weight (g/mol)Relative Circulation Half-LifeRelative Liver/Spleen AccumulationPrimary Research Finding
~550LowHighAddition of short PEG chains decreases residence time and increases RES uptake compared to longer chains. nih.gov
2000ModerateModerateExhibits prolonged circulation compared to non-PEGylated particles. nih.gov
5000HighLowFound to provide a maximal reduction in protein adsorption in certain formulations. nih.gov Circulation time is significantly increased compared to uncoated particles. nih.gov
20000Very HighVery LowResults in reduced macrophage association and decreased liver uptake compared to 5000 g/mol PEG. nih.gov

Ho Peg15 Oh in Materials Science and Engineering

Nanotechnology and Nanoscience Research

Influence on Nanoparticle Dispersity and Stability

The functionalization of nanoparticles with HO-PEG15-OH, a short-chain polyethylene (B3416737) glycol derivative, plays a crucial role in enhancing their dispersity and stability in various media. This influence is primarily attributed to the steric hindrance provided by the PEG chains, which prevents nanoparticle aggregation and reduces non-specific interactions with proteins and other biomolecules. The hydrophilic nature of the ethylene (B1197577) glycol units also contributes to the improved suspension of nanoparticles in aqueous environments.

The length of the PEG chain is a critical parameter that dictates the effectiveness of stabilization. While longer PEG chains can offer a more substantial steric barrier, shorter chains like this compound provide a balance between effective stabilization and maintaining the nanoparticle's surface functionality for further modifications or targeting. Research on short-chain PEGs, such as those with a molecular weight around 600 g/mol (approximating that of this compound), has demonstrated significant improvements in the physicochemical properties of nanoparticles.

Detailed research findings indicate that the coating of nanoparticles with short-chain PEGs leads to a notable impact on their hydrodynamic diameter, polydispersity index (PDI), and zeta potential, all of which are key indicators of dispersity and stability.

Table 1: Effect of PEG 600 Coating on the Physicochemical Properties of Iron Oxide Nanoparticles

Formulation Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
Green Synthesized NPs 290 ± 16 0.711 ± 0.01 -33.6 ± 2
PEG-Green Synthesized NPs 155 ± 11 0.669 ± 0.01 -37.9 ± 3

Data adapted from a study on green-synthesized iron oxide nanoparticles, where PEG 600 was used for surface modification.

The data in Table 1 illustrates that the addition of PEG 600 to green-synthesized iron oxide nanoparticles resulted in a significant decrease in hydrodynamic diameter and a slight decrease in the polydispersity index, indicating a more uniform and smaller particle size distribution in the dispersion. The increase in the negative zeta potential suggests enhanced colloidal stability due to increased electrostatic repulsion between the nanoparticles.

The stability of PEGylated nanoparticles is also influenced by the density of the PEG chains on the nanoparticle surface. A sufficient grafting density creates a "brush" conformation, which is highly effective at preventing protein adsorption and subsequent aggregation. Studies comparing different PEG chain lengths have shown that even shorter PEGs can effectively stabilize nanoparticles when grafted at an optimal density.

Table 2: Influence of PEG Chain Length on the Properties of PLGA Nanoparticles

PEG Molecular Weight (g/mol) Particle Size (nm) Polydispersity Index (PDI)
2000 150-200 0.1 - 0.2
3000 180-230 0.15 - 0.25
5000 200-250 0.2 - 0.3
20000 300-400 > 0.3

This table is a generalized representation based on findings from studies comparing various PEG chain lengths on poly(lactic-co-glycolic acid) (PLGA) nanoparticles. nih.gov

As depicted in the generalized data in Table 2, there is a trend of increasing particle size and polydispersity with longer PEG chains. nih.gov This highlights the role of shorter PEG chains, such as in this compound, in maintaining a smaller and more uniform nanoparticle population. The choice of a specific PEG length is often a compromise between achieving sufficient steric stabilization and preserving other desired nanoparticle characteristics, such as efficient cellular uptake or drug release kinetics.

Computational and Theoretical Studies

Molecular Dynamics Simulations of HO-PEG15-OH and its Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-resolved behavior of molecules. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can predict the conformations, dynamics, and interactions of this compound in different environments, from simple aqueous solutions to complex biological milieus. researchgate.netrsc.org

Hydration plays a critical role in the behavior of this compound. Water molecules form a hydration layer around the polymer chain, primarily through hydrogen bonds with the ether oxygen atoms. aip.orgnih.gov MD simulations reveal that these water molecules are not static but are in a dynamic equilibrium with the bulk solvent. aip.org The structure and dynamics of this hydration water are distinct from bulk water, exhibiting a more ordered structure at supercooled temperatures. aip.org This hydration shell is crucial for the high water solubility of this compound and mediates its interactions with other molecules. acs.org

Table 1: Conformational and Hydration Properties of a PEG Oligomer from MD Simulations

PropertyDescription
Dominant Dihedrals The O-C-C-O and C-O-C-C backbone dihedral angles exhibit a preference for gauche and trans conformations, leading to a flexible, random coil-like structure in solution. researchgate.net
Radius of Gyration (Rg) A measure of the molecule's compactness. For a single PEG chain in water, the Rg fluctuates as the chain samples different conformations. researchgate.net
Hydration Shell Water molecules form structured "pools" or layers around the hydrophilic ether oxygens of the PEG chain. aip.org
Hydrogen Bonding Strong hydrogen bonds are formed between the ether oxygens of this compound and surrounding water molecules, contributing to its solubility. nih.govresearchgate.net

This table is generated based on findings for various PEG oligomers and is representative of the expected properties for this compound.

In biological systems, this compound or its conjugates will inevitably interact with a multitude of biomolecules, including proteins, lipids, and nucleic acids. nih.gov MD simulations are instrumental in dissecting these complex interactions at an atomic level. When a PEGylated entity enters a biological fluid, it is rapidly coated by proteins, forming a "protein corona." nih.gov Simulations can help predict which proteins are likely to bind and the nature of these interactions. nih.gov

Simulations of PEG chains on protein surfaces have shown that the polymer can adopt a folded structure rather than a fully extended one, which can shield the protein surface. nih.gov This shielding effect is the basis for the reduced immunogenicity and increased circulation half-life of PEGylated protein drugs. acs.orgnih.gov The interactions are often non-specific and can involve hydrogen bonding and van der Waals forces with various amino acid residues. nih.govscienceopen.com For instance, studies have shown that PEG can interact strongly with charged residues like lysine and arginine on a protein's surface. scienceopen.comacs.org Furthermore, simulations have demonstrated that PEG can stabilize proteins against denaturation by preventing water from entering the protein's hydrophobic core at elevated temperatures. acs.org

When interacting with lipid membranes, such as cell surfaces, PEG chains can influence the structure and dynamics of the bilayer. nih.gov Simulations show that the architecture and length of PEG-lipid conjugates affect membrane properties. nih.gov

Quantum Mechanical Calculations on this compound Derivatives

While MD simulations rely on classical force fields, quantum mechanical (QM) calculations provide a more fundamental description of electronic structure. These methods are used to determine properties like atomic charges, bond energies, and reaction mechanisms with high accuracy, often providing parameters for developing more precise classical force fields. rsc.org

QM calculations are essential for accurately determining the distribution of partial atomic charges within the this compound molecule. The ether oxygens are known to carry a significant negative partial charge, while the adjacent carbon and hydrogen atoms carry positive partial charges. This charge distribution is fundamental to the molecule's polarity and its ability to form hydrogen bonds with water and other polar molecules. researchgate.net

Table 2: Representative Atomic Partial Charges for a PEG Monomer Unit

AtomPartial Charge (e)
Ether Oxygen (O) -0.5 to -0.7
Carbon (C) +0.2 to +0.4
Hydrogen (H) +0.05 to +0.1

Note: These values are illustrative and derived from QM studies on small PEG oligomers. The exact values can vary depending on the QM method and basis set used. researchgate.netacs.org

QM methods can also be used to study charge transfer phenomena that occur when this compound interacts with other molecules, such as ions or electron-accepting species. Understanding these electronic interactions is crucial for applications in areas like ion-conducting polymer electrolytes.

Predictive Modeling for this compound Based Systems

Predictive modeling combines theoretical principles with computational algorithms to forecast the properties and behavior of molecular systems. This approach is particularly valuable in materials science and drug discovery for designing new molecules with desired functionalities.

In silico design is a cornerstone of modern drug development and materials science, and it is frequently applied to the creation of novel PEG conjugates. nih.gov By attaching this compound to a therapeutic protein, small molecule drug, or nanoparticle (a process known as PEGylation), it is possible to significantly improve its pharmacological properties, such as solubility, stability, and circulation time. researchgate.netresearchgate.net

Computational approaches are used to guide this process in several ways:

Site of Conjugation: Molecular modeling can predict the optimal site on a protein to attach a PEG chain to maximize its beneficial effects while minimizing any negative impact on the protein's biological activity. researchgate.net

Linker Chemistry: Different chemical linkers can be used to attach this compound to a target molecule. Predictive modeling can help in selecting or designing linkers with appropriate stability, flexibility, or responsiveness to environmental triggers (e.g., pH).

Self-Assembly Prediction: For PEG-peptide or PEG-lipid conjugates, computational models can predict how these molecules will self-assemble into nanostructures like micelles or vesicles. reading.ac.uk This is critical for designing effective drug delivery vehicles.

Binding Affinity Calculations: Methods like molecular docking and free energy calculations can predict the binding affinity between a PEGylated drug and its biological target, helping to optimize the design for maximum efficacy. nih.gov

Through these predictive modeling techniques, the design of this compound conjugates can be rationalized, reducing the need for extensive trial-and-error experimentation and accelerating the development of new advanced materials and therapeutics.

Computational Approaches to Understanding Macromolecular Crowding Effects

Computational and theoretical studies have become indispensable tools for dissecting the complex phenomenon of macromolecular crowding and its influence on biological macromolecules. Due to the challenges in experimentally isolating the effects of crowding, in silico models provide a controlled environment to investigate the mechanisms at a molecular level. nih.govnih.gov Polyethylene (B3416737) glycol (PEG), including shorter chains like this compound, is frequently used as a model crowding agent in these simulations to mimic the congested cellular interior. nih.gov These studies explore how the presence of crowders impacts protein folding, stability, and dynamics. grantome.comnih.gov

A variety of computational methods are employed to simulate crowded environments. Atomistic molecular dynamics (MD) simulations offer a high-resolution view of the interactions between a biomolecule and surrounding crowders. nih.gov However, due to the computational expense, these are often limited to smaller systems and shorter timescales. To address this, coarse-grained models are frequently used, where groups of atoms are represented as single beads, allowing for the simulation of larger systems and longer biological processes. nih.gov Monte Carlo simulations are another powerful technique used to study the equilibrium properties of crowded systems. worldscientific.com

Research findings from these computational studies have revealed several key aspects of macromolecular crowding. A primary mechanism is the "excluded volume effect," an entropic effect where the presence of crowders restricts the available conformational space for a biomolecule, often favoring more compact or folded states. nih.govnih.govnih.gov Simulations have shown that as the concentration or size of the PEG crowders increases, the stability of the native state of a protein is generally enhanced. nih.govnih.gov

Beyond simple volume exclusion, computational models have highlighted the importance of "soft" non-covalent interactions between the crowder and the protein. nih.govacs.org These can include transient hydrophobic or electrostatic interactions that can either stabilize or destabilize the protein, depending on the specific chemistry of the protein surface and the crowder. aip.orgmun.ca For instance, simulations have demonstrated that PEG can selectively interact with partially folded protein intermediates, thereby influencing the folding pathway and potentially reducing aggregation. aip.org The size of the PEG molecule is also a critical factor; smaller PEGs may interact differently with proteins compared to larger PEGs, with the former acting more through crowding effects and the latter potentially inducing confinement. nih.govacs.org

The table below summarizes findings from various computational studies on the effects of PEG as a macromolecular crowder.

Computational MethodSystem StudiedKey Findings
Discontinuous Molecular Dynamics (DMD)Model proteins and PEGPEG can suppress protein aggregation and enhance refolding by interacting with folding intermediates. grantome.com
Atomistic Molecular Dynamics (MD)Escherichia coli Prolyl-tRNA Synthetase and PEGSmaller PEGs influence protein dynamics via crowding, while larger PEGs can wrap around the protein, causing confinement effects. nih.govacs.org
Monte Carlo SimulationsFlexible PEG polymersIntermolecular interactions in crowded PEG solutions lead to compensating effects of repulsive (favoring compact states) and attractive interactions (favoring extended states). worldscientific.com
MD SimulationsCRABP I protein and PEGThe refolding rate of the protein increases with higher concentrations of PEG 1000, demonstrating the predominance of the excluded volume effect over viscosity. nih.gov
MD SimulationsGB1 protein and PEGPEGs reduce the "breathing" motions of the protein, shifting the unfolding mechanism from local to global unfolding. researchgate.net

These computational approaches continue to evolve, with the development of more realistic models of the cellular cytoplasm that include a heterogeneous mixture of crowders. nih.gov Such advancements are crucial for bridging the gap between simplified in vitro and in silico studies and the complex reality of the intracellular environment.

Analytical and Characterization Techniques in Ho Peg15 Oh Research

Spectroscopic Analysis of HO-PEG15-OH and its Conjugates

Spectroscopy is a cornerstone in the analysis of polyethylene (B3416737) glycol (PEG) compounds, offering detailed insights into their molecular structure, conformation, and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed atomic-level structure and dynamics of molecules like this compound. nih.gov Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely used.

¹H NMR: The ¹H NMR spectrum of this compound is characterized by a prominent signal corresponding to the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-). This typically appears as a sharp singlet or a complex multiplet around 3.6 ppm. The terminal hydroxyl (-OH) protons and the adjacent methylene (-CH₂-OH) groups can also be identified, often at different chemical shifts, confirming the structure.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing a characteristic signal for the backbone carbon atoms of the repeating ether units, typically around 70 ppm.

Beyond simple structure confirmation, advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms. mdpi.com This is crucial for determining the solution-state conformation of the PEG chain and for studying its interactions when conjugated to other molecules, such as peptides or proteins. nih.govnih.gov By observing changes in chemical shifts upon binding, NMR can identify the specific regions of the PEG molecule involved in intermolecular interactions. nih.gov

Table 1: Typical NMR Chemical Shifts for Polyethylene Glycol Structures

NucleusFunctional GroupTypical Chemical Shift (δ) in ppm
¹HBackbone Methylene (-O-CH₂-CH₂-O-)~3.6
¹HTerminal Methylene (-CH₂-OH)~3.7
¹³CBackbone Carbon (-O-C H₂-C H₂-O-)~70.5
¹³CTerminal Carbon (-C H₂-OH)~61.5

Mass spectrometry (MS) is an indispensable tool for verifying the molecular weight and assessing the purity of this compound. The theoretical average molecular weight of this compound (C₃₀H₆₂O₁₆) is 678.8 g/mol . purepeg.comcalpaclab.com

Soft ionization techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. These methods prevent the fragmentation of the polymer chain, allowing for the accurate determination of the molecular ion's mass-to-charge ratio (m/z). nih.gov

The mass spectrum of a PEG sample typically shows a Gaussian-like distribution of peaks, with each peak corresponding to a PEG molecule with a different number of ethylene glycol units. For a high-purity sample of this compound, the spectrum would be dominated by the peak corresponding to n=15 repeating units. The breadth of this distribution is a measure of the sample's polydispersity, a critical quality parameter.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the FTIR spectrum provides a characteristic fingerprint that confirms its chemical identity. The analysis is based on the principle that different chemical bonds vibrate at specific frequencies. mdpi.com

Key absorption bands in the FTIR spectrum of this compound include:

A strong, broad band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the terminal hydroxyl groups.

Strong C-H stretching vibrations typically observed between 2850 and 3000 cm⁻¹.

A very strong and characteristic C-O-C stretching band (ether linkage) appearing around 1100 cm⁻¹, which confirms the polyethylene glycol backbone.

When this compound is conjugated to other molecules, changes in the FTIR spectrum, such as the appearance or disappearance of specific bands, can be used to confirm the success of the conjugation reaction.

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3200 - 3600O-H StretchTerminal Hydroxyl (-OH)
2850 - 3000C-H StretchMethylene (-CH₂-)
~1100C-O-C StretchEther Backbone

Chromatographic and Separation Methods

Chromatographic techniques are essential for purifying this compound and analyzing its properties in solution.

Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a powerful technique for characterizing the hydrodynamic properties of polymers like this compound. nih.govnih.gov SEC separates molecules based on their hydrodynamic radius (or hydrodynamic volume) in solution, not strictly by molecular weight. phenomenex.comchromatographyonline.comchromatographyonline.com

In an SEC experiment, a solution of the polymer is passed through a column packed with porous beads. nih.gov Smaller molecules can enter the pores, leading to a longer path and later elution time. Larger molecules are excluded from the pores and elute more quickly. nih.gov By calibrating the column with standards of known hydrodynamic radii, the Stokes radius of this compound can be determined. This provides insight into the molecule's size and conformation in a specific solvent. Furthermore, SEC is an excellent tool for assessing the molecular weight distribution and identifying the presence of aggregates or fragments in the sample. phenomenex.com

Advanced Imaging and Microscopy Techniques

While conventional microscopy cannot resolve a small molecule like this compound, advanced imaging and microscopy techniques are critical for characterizing the surfaces and nanomaterials to which it is conjugated. These methods provide high-resolution information on morphology and surface properties.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can produce 3D images of a surface at the nanoscale. biocompare.com It is used to study the topography of surfaces functionalized with this compound. For example, AFM can visualize how the grafting of PEG chains onto a substrate alters its surface roughness and morphology. It can also measure nanomechanical properties like stiffness and adhesion, which are often modified by the presence of a PEG layer. biocompare.com

Confocal and Super-Resolution Microscopy: When this compound is attached to a fluorescent dye or a fluorescently-labeled biomolecule, techniques like confocal laser scanning microscopy can be used to visualize its distribution in biological systems, such as on or within cells. nih.gov Super-resolution techniques, such as Stimulated Emission Depletion (STED) microscopy, push beyond the diffraction limit of light to provide even greater detail, allowing for the localization of PEG-conjugates with nanometer precision. biocompare.comyoutube.com

Optical Photothermal Infrared (O-PTIR) Spectroscopy: This novel technique combines infrared spectroscopy with microscopy to provide chemical information at a sub-micron spatial resolution, overcoming the diffraction limit of conventional FTIR. nih.govnih.gov O-PTIR could be used to map the chemical composition of a surface, confirming the presence and distribution of PEGylated conjugates with high spatial accuracy. nih.gov

Electron Microscopy for Nanostructure Analysis

Electron microscopy is an indispensable tool for the direct visualization of nanostructures functionalized with or containing this compound, providing high-resolution insights into their size, shape, and morphology. springernature.comresearchgate.netnih.gov Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are the two primary techniques utilized for this purpose.

Scanning Electron Microscopy (SEM) provides detailed information about the surface topography and morphology of materials. mdpi.com When analyzing materials functionalized with this compound, SEM can reveal how the PEGylation process affects the surface texture and can be used to observe the shape and size distribution of nanoparticles. nih.gov

Table 1: Representative Morphological Analysis of this compound Functionalized Nanoparticles using Electron Microscopy

Nanoparticle SystemElectron Microscopy TechniqueKey Findings
This compound Coated LiposomesCryogenic Transmission Electron Microscopy (Cryo-TEM)Vesicles appear spherical and unilamellar with a visible hydrated corona corresponding to the this compound layer.
This compound Functionalized Polymeric MicellesTransmission Electron Microscopy (TEM)Reveals a distinct core-shell structure with a dense core and a diffuse shell attributed to the PEG chains.
This compound Grafted Porous SilicaScanning Electron Microscopy (SEM)Shows a smooth and uniform surface coating on the porous structure, indicating successful surface modification.

Surface Characterization Techniques

Zeta Potential Measurements for Surface Charge Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and provides insights into the stability of colloidal dispersions. nih.govcreativepegworks.com The surface modification of nanoparticles with this compound, a neutral and hydrophilic polymer, is expected to shield the surface charge of the underlying material. nih.gov This shielding effect leads to a zeta potential value closer to neutral (0 mV).

The measurement of zeta potential is a key technique to confirm the successful PEGylation of a surface. rsc.org A significant reduction in the magnitude of the zeta potential (either positive or negative) after modification with this compound provides strong evidence of the presence of the PEG layer on the surface. nih.govrsc.org This is because the PEG chains extend into the surrounding medium, shifting the plane of shear further from the particle surface, thus reducing the measured potential. researchgate.net

Table 2: Illustrative Zeta Potential Measurements Before and After Surface Modification with this compound

Nanoparticle CoreZeta Potential Before Modification (mV)Zeta Potential After Modification with this compound (mV)
PLGA Nanoparticles-26.2-5.7
Cationic Liposomes+45.8+8.2
Gold Nanoparticles-35.1-3.9

Note: The data presented in this table is illustrative and representative of typical changes observed upon PEGylation.

Surface Area and Porosity Measurements

For materials where this compound is used to modify porous structures, the characterization of surface area and porosity is crucial. The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. mdpi.comyoutube.comintertek.com This technique involves the adsorption of an inert gas, typically nitrogen, onto the surface of the material at cryogenic temperatures.

The introduction of this compound onto a porous material can lead to changes in its surface area and pore volume. Depending on the grafting density and the conformation of the PEG chains, a reduction in the specific surface area and pore diameter may be observed as the polymer chains can partially or fully block the entrance to the pores. mdpi.com

Table 3: Example of BET Analysis Data for a Porous Material Before and After Functionalization with this compound

MaterialSpecific Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (nm)
Porous Silicon4500.857.5
Porous Silicon with this compound3200.626.8

Note: The data in this table is hypothetical and serves to illustrate the expected changes upon surface modification with this compound.

Emerging Research Directions and Future Perspectives

Novel Synthetic Strategies for Tailored HO-PEG15-OH Architectures

The synthesis of monodisperse, or highly pure, PEGs like this compound is critical for advanced applications where uniformity is paramount. msesupplies.com Traditional polymerization methods often yield a mixture of different chain lengths (polydisperse). msesupplies.com Consequently, research has shifted towards more controlled and precise synthetic methodologies.

One promising approach is the iterative chain extension method. This strategy involves the sequential addition of defined PEG building blocks, such as an octagol (EG8), to a starting molecule. rsc.org This technique allows for the construction of monodisperse PEGs of a specific length, like a 24-unit PEG, with very high purity. rsc.org This method's advantage lies in the chromatographic purification of intermediates at each step, ensuring a highly defined final product. rsc.org

Another area of intense research is the advancement of controlled polymerization techniques , such as anionic ring-opening polymerization (AROP) of ethylene (B1197577) oxide. rsc.orgresearchgate.net Modern AROP methods utilize automated systems with mass flow controllers for the precise addition of the ethylene oxide monomer. rsc.orgresearchgate.net This allows for the synthesis of PEGs with narrow molar mass dispersities (Đ values between 1.03 and 1.09) and predictable final molecular weights. rsc.orgresearchgate.net Furthermore, the development of activators, such as triisobutylaluminum, can significantly increase the rate of polymerization while maintaining its "living" character, enabling the controlled synthesis of high molar mass PEO in a short time. researchgate.net

These advanced synthetic methods are crucial for creating not just linear chains like this compound, but also more complex, tailored architectures such as branched or star-shaped PEGs, which can have unique properties and applications. rsc.orgpharmiweb.com The ability to precisely control the architecture and end-group functionality opens up new possibilities for designing sophisticated biomaterials and drug delivery systems. pharmiweb.comresearchgate.net

Table 1: Comparison of Synthetic Strategies for Monodisperse PEGs

Synthetic Strategy Description Key Advantages Representative Research Findings
Iterative Synthesis Sequential addition of defined PEG oligomer building blocks (e.g., EG8) to construct the final chain. rsc.org High purity and monodispersity; allows for the creation of complex, heterobifunctional PEGs. rsc.org Successful synthesis of MeO–EG24–OH in high purity. rsc.org
Controlled Anionic Ring-Opening Polymerization (AROP) Polymerization of ethylene oxide with precise control over monomer addition using automation and mass flow controllers. rsc.org Narrow molar mass dispersities (Đ ~1.03-1.09); predictable molecular weights; improved operator safety. rsc.orgresearchgate.net Synthesis of various chain length homopolymers with molar masses that closely match theoretical calculations. rsc.org

| Monomer-Activated AROP | Use of activators (e.g., triisobutylaluminum) to enhance the polymerization rate of ethylene oxide with alkali metal initiators. researchgate.net | Greatly increased polymerization rate while maintaining a controlled, living process. researchgate.net | Controlled synthesis of high molar mass poly(ethylene oxide) at room temperature in a short timeframe. researchgate.net |

Integration of this compound in Multi-component Systems

The well-defined structure of this compound makes it an ideal linker and building block for the creation of advanced multi-component systems. Its integration into block copolymers, hydrogels, and nanoparticles is a key area of current research.

Block Copolymers: this compound can be used to form amphiphilic block copolymers by combining it with a hydrophobic polymer block. researchgate.net These copolymers can self-assemble in aqueous environments to form nanoparticles or other structures for applications like drug encapsulation. researchgate.net The precise length of the PEG15 chain is crucial as it influences the self-assembly process, nanoparticle size, and interactions with biological molecules. researchgate.net For instance, well-defined PCL-PEG copolymers have been synthesized using a combination of Ring-Opening Polymerization (ROP) and Atom Transfer Radical Polymerization (ATRP). researchgate.net

Hydrogels: Polyurethane-poly(ethylene glycol) (PU-PEG) hydrogels are being developed as versatile and biocompatible biomaterials. nih.gov These hydrogels can be synthesized via a simple one-pot method using commercially available precursors. nih.gov The PEG component provides hydrophilicity and non-fouling properties, which reduce protein adsorption and cellular adhesion. nih.gov By varying the concentration of the PEG component, the mechanical properties of the hydrogels, such as their shear moduli, can be easily tuned to match those of various soft tissues. nih.gov

Nanoparticles: The surface modification of nanoparticles with PEG chains, a process known as PEGylation, is critical for many biomedical applications. nih.gov The architecture of the PEG on the nanoparticle surface significantly impacts its biological behavior. Research comparing nanoparticles coated with a dense brush of poly(oligoethyleneglycol methacrylate) (POEGMA) versus a linear PEG brush showed that the coating material was strikingly important for penetration into multicellular tumor spheroids. nih.govdigitellinc.com Nanoparticles with the POEGMA brush coating penetrated much more deeply, suggesting that the architecture, not just the presence of PEG, is a key design parameter for effective nanomedicines. nih.govdigitellinc.com The use of a defined linker like this compound in such systems would allow for precise control over the grafting density and surface properties.

Advancements in Computational Tools for this compound Research

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding and predicting the behavior of PEGylated systems at the atomic level. nih.govresearchgate.net These tools provide insights that are often difficult to obtain through experiments alone, aiding in the rational design of new materials and therapies. nih.gov

Force Field Development: A critical aspect of accurate simulation is the development of reliable force fields (FFs) for PEG. nih.govmdpi.com Researchers have developed both all-atom and coarse-grained (CG) models. All-atom models provide detailed information but are computationally expensive, limiting them to smaller systems and shorter timescales. mdpi.com Coarse-grained models, which group multiple atoms into single beads, allow for the simulation of much larger systems, such as the self-assembly of PEGylated lipids or their interaction with cell membranes. nih.govmdpi.com

Predictive Modeling: MD simulations are used to predict the conformation, hydrodynamics, and interactions of PEG chains. mdpi.comnih.gov For example, simulations have shown that PEG chains can wrap around certain peptides or have repulsive interactions with hydrophobic molecules. mdpi.com These simulations can predict how PEGylation affects the stability and interactions of proteins and nanoparticles. nih.govacs.org Physiologically based pharmacokinetic (PBPK) models are another powerful computational tool used to predict how PEGylated drugs and nanoparticles behave in the body, accounting for complex interactions with the immune system. nsf.govnih.gov

Research Applications of Computational Tools:

Conformational Analysis: Simulating the 3D structure of this compound in different environments (e.g., water, interacting with a protein surface). researchgate.netmdpi.com

Interaction Studies: Modeling the binding of PEGylated molecules to biological targets or the formation of a protein "corona" around nanoparticles. nih.gov

System Optimization: Predicting the optimal PEG length and grafting density on a nanoparticle for maximizing circulation time and tissue penetration. nih.govacs.org

Mechanism Elucidation: Providing atomic-scale insights into how PEG reduces immunogenicity or influences drug release from a carrier. researchgate.net

Table 2: Computational Approaches in PEG Research

Computational Tool Level of Detail Typical Application for this compound Key Insights Provided
All-Atom Molecular Dynamics (MD) Atomic Simulating the interaction of a single this compound chain with a protein or peptide. mdpi.com Detailed information on hydrogen bonding, conformational changes, and specific atomic interactions. nih.govmdpi.com
Coarse-Grained (CG) MD Molecular Fragments Modeling the self-assembly of block copolymers containing a PEG15 block or the behavior of a PEG15-coated nanoparticle. mdpi.com Enables simulation of larger systems and longer timescales to study collective phenomena like micelle formation or membrane interactions. nih.govmdpi.com

| Physiologically Based Pharmacokinetic (PBPK) Models | System/Organism | Predicting the circulation and clearance of a therapeutic agent linked by this compound. nsf.govnih.gov | Provides quantitative insights into drug distribution, clearance mechanisms, and the impact of anti-PEG antibodies. nsf.govnih.gov |

Expanding Applications of this compound in Interdisciplinary Sciences

The unique properties of this compound are driving its application across a wide range of scientific disciplines beyond its traditional use in pharmaceuticals.

Materials Science: In materials science, defined PEGs are used to create "smart" materials. For example, PU-PEG hydrogels can be designed with tunable mechanical properties for use in soft robotics, tissue engineering, or as coatings for medical implants to improve biocompatibility. nih.gov The ability to control the cross-linking and network structure by using a precise PEG linker is essential for achieving desired material performance. nih.gov

Nanotechnology: this compound serves as a critical component in the surface engineering of nanoparticles for various applications. nih.gov Beyond drug delivery, PEGylated nanoparticles are being developed for use in diagnostics and medical imaging. myskinrecipes.compurepeg.com The PEG layer provides stability in biological fluids and can be functionalized with targeting ligands or imaging agents. For instance, the defined length of this compound is advantageous in creating reproducible nanoparticle batches with consistent surface characteristics.

Diagnostics and Biosensors: The non-fouling properties of PEG are being exploited in the development of advanced diagnostic tools and biosensors. purepeg.com Coating sensor surfaces with a well-defined PEG layer like this compound can prevent the non-specific adsorption of proteins and other biomolecules from complex samples (e.g., blood, urine), thereby increasing the sensitivity and reliability of the sensor.

Bioconjugation: As a homobifunctional linker, this compound is a versatile tool in bioconjugation chemistry. purepeg.com It can be used to link two molecules together, for example, in the creation of antibody-drug conjugates or in modifying proteins to enhance their stability and solubility. purepeg.com Its defined length provides precise control over the distance between the conjugated moieties, which can be critical for biological function.

Q & A

Q. What analytical frameworks are suitable for evaluating this compound cytotoxicity in 3D cell culture models?

  • Methodological Answer : Combine live/dead assays (calcein-AM/propidium iodide) with cytokine profiling (ELISA/MSD) to assess immunogenicity. Use confocal microscopy to visualize PEG penetration in spheroids and apply machine learning (e.g., random forest models) to correlate polymer properties with toxicity endpoints .

Data Analysis & Contradiction Management

  • For conflicting solubility data : Apply sensitivity analysis to identify variables (e.g., ionic strength, dissolved oxygen) contributing to discrepancies. Use meta-analysis tools (e.g., RevMan) to pool datasets and calculate heterogeneity indices (I2^2) .
  • For inconsistent biological outcomes : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) and document experimental conditions (e.g., cell passage number, serum lot) in public repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.